Ginsenoside RG1

Descripción general

Descripción

Ginsenosido Rg1 es un compuesto bioactivo que se encuentra en la raíz de la planta de ginseng, específicamente Panax ginsengGinsenoside Rg1 ha sido ampliamente estudiado por sus posibles beneficios terapéuticos, particularmente en los campos de la neurología, la inmunología y la oncología .

Aplicaciones Científicas De Investigación

El ginsenosido Rg1 tiene una amplia gama de aplicaciones de investigación científica:

Neurología: Se ha demostrado que tiene efectos neuroprotectores, lo que podría beneficiar afecciones como la enfermedad de Alzheimer y la depresión

Oncología: Tiene propiedades anticancerígenas y puede inhibir la proliferación de células cancerosas.

Cardiología: El ginsenosido Rg1 puede mejorar la salud cardiovascular al dilatar los vasos sanguíneos y reducir el estrés oxidativo.

Mecanismo De Acción

El ginsenosido Rg1 ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Neuroprotección: Mejora la expresión de factores de crecimiento nervioso y reduce la neuroinflamación.

Anti-inflamación: El ginsenosido Rg1 inhibe la vía del factor nuclear-kappa B (NF-κB), reduciendo la inflamación.

Antioxidación: Aumenta la actividad de las enzimas antioxidantes, protegiendo las células del daño oxidativo.

Inhibición de la Apoptosis: El ginsenosido Rg1 inhibe la apoptosis al modular la expresión de las proteínas Bcl-2 y Bax.

Análisis Bioquímico

Biochemical Properties

Ginsenoside RG1 interacts with various enzymes, proteins, and other biomolecules. It appears to affect multiple pathways, making its effects complex and difficult to isolate . This compound demonstrates estrogen-like activity and improves spatial learning and increases hippocampal synaptophysin level in mice .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to produce antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway . This compound also regulates the proliferation, differentiation, aging, and apoptosis of Mesenchymal Stem Cells (MSCs), thus affecting tissue repair in the body .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit autophagy and endoplasmic reticulum stress to protect cardiac function . It also regulates the NLRP-3 signaling pathway and improves blood sugar in diabetic rats . Furthermore, it has been found to bind to the Solute carrier organic anion transporter family member 1B3 .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have various effects in laboratory settings. For instance, it has been shown to elevate cell viability, decrease levels of malondialdehyde and intracellular reactive oxygen species, enhance the activity of superoxide dismutase and glutathione, and decrease the release of cytochrome-c .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been found to significantly alleviate ischemic injury in tMCAO rats when administered at a dose of 20 mg/kg . It does not cause hyperglycemia or osteoporosis as seen with dexamethasone .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to regulate gut microbiota and affect Taurine and Mannose 6-phosphate metabolism . It also produces antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It has been found that adrenaline enhances the absorption of this compound by regulating sodium-dependent glucose co-transporter 1 . After intravenous administration, this compound and its metabolites are well distributed to the tissues analyzed except for the brain .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This compound has been found to downregulate the expression of EGFR . It also preserves glucagon-impaired Akt activation partly by binding to Akt at the Ser473 site .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ginsenosido Rg1 se puede sintetizar mediante diversos métodos, incluida la síntesis química y la biotransformación. Un método común implica la hidrólisis del ginsenosido Re utilizando enzimas específicas para producir ginsenosido Rg1 . La reacción generalmente ocurre en un ambiente débilmente ácido a una temperatura de alrededor de 37 °C .

Métodos de Producción Industrial

La producción industrial de ginsenosido Rg1 a menudo implica la extracción y purificación de las raíces de ginseng. El proceso incluye el vaporizado y secado de las raíces de ginseng para aumentar la concentración de ginsenósidos . La cromatografía líquida de alto rendimiento (HPLC) se utiliza entonces para aislar y purificar el ginsenosido Rg1 .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ginsenosido Rg1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El ginsenosido Rg1 puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos en el ginsenosido Rg1.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la molécula de ginsenosido.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El borohidruro de sodio se utiliza a menudo como agente reductor.

Sustitución: Se pueden utilizar varios ácidos y bases para facilitar las reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de ginsenósidos, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Ginsenosido Rb1: Otro ginsenósido importante con propiedades neuroprotectoras y antiinflamatorias similares.

Ginsenosido Rg3: Conocido por sus efectos anticancerígenos, particularmente en la inhibición del crecimiento tumoral.

Ginsenosido Rh1: Exhibe actividades neuroprotectoras y antiinflamatorias.

Singularidad

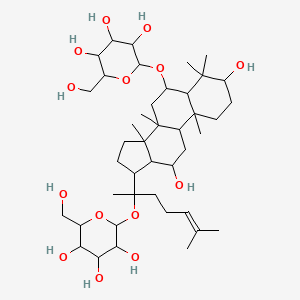

El ginsenosido Rg1 es único debido a sus potentes efectos neuroprotectores y su capacidad para mejorar las funciones cognitivas. También tiene una estructura química distintiva con dos unidades de azúcar unidas al esqueleto de dammarano, lo que lo diferencia de otros ginsenósidos .

Propiedades

IUPAC Name |

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURJSTAIMNSZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865050 | |

| Record name | 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22427-39-0 | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196.5 °C | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.